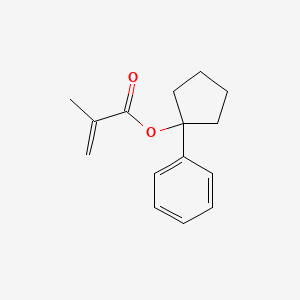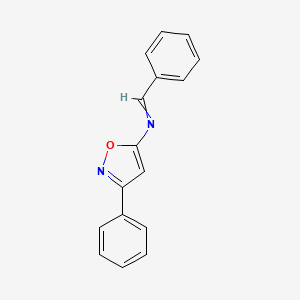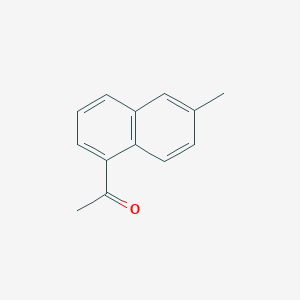
(5-Bromopentyl)ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromopentyl)ZINC is an organozinc compound that features a zinc atom bonded to a 5-bromopentyl group. This compound is of interest due to its potential applications in organic synthesis and material science. The presence of both zinc and bromine in its structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopentyl)ZINC typically involves the reaction of zinc with 5-bromopentyl halides under controlled conditions. One common method is the direct insertion of zinc into the carbon-halogen bond of 5-bromopentyl bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and scalability. The use of high-purity zinc and optimized reaction parameters ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopentyl)ZINC undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various substituted pentyl zinc compounds.
Oxidation and Reduction: The zinc center can participate in redox reactions, altering its oxidation state and facilitating the formation of different organozinc species.
Coupling Reactions: It can engage in coupling reactions with organic halides or pseudohalides, forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or molecular oxygen for oxidation reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted pentyl zinc compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
(5-Bromopentyl)ZINC has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: It can be used in the preparation of zinc-containing materials with unique properties, such as metal-organic frameworks (MOFs).
Biological Studies: Its derivatives are studied for potential biological activities and as intermediates in the synthesis of bioactive compounds.
Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (5-Bromopentyl)ZINC exerts its effects involves the interaction of the zinc center with various molecular targets. The zinc atom can coordinate with different ligands, facilitating the formation of new chemical bonds. The bromine atom can act as a leaving group in substitution reactions, allowing for the introduction of new functional groups into the molecule. The overall mechanism depends on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
(5-Chloropentyl)ZINC: Similar in structure but with a chlorine atom instead of bromine.
(5-Iodopentyl)ZINC: Contains an iodine atom, which can lead to different reactivity due to the larger atomic size and different bond strengths.
(5-Fluoropentyl)ZINC: Features a fluorine atom, which can significantly alter the electronic properties of the compound.
Uniqueness
(5-Bromopentyl)ZINC is unique due to the specific reactivity of the bromine atom, which balances between the reactivity of chlorine and iodine. This makes it a versatile reagent in organic synthesis, offering a good balance of reactivity and stability.
Properties
Molecular Formula |
C5H10BrZn- |
|---|---|
Molecular Weight |
215.4 g/mol |
IUPAC Name |
1-bromopentane;zinc |
InChI |
InChI=1S/C5H10Br.Zn/c1-2-3-4-5-6;/h1-5H2;/q-1; |
InChI Key |
WQENZJZUYSHUGO-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]CCCCBr.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11746172.png)
![1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11746181.png)


![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11746189.png)
![1,5-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746193.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11746202.png)



![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11746229.png)
![[2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11746230.png)
![2-(1H-1,3-benzodiazol-2-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11746236.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11746239.png)
